molecular formula C13H12N4S B13001174 6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol

6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol

Cat. No.: B13001174
M. Wt: 256.33 g/mol
InChI Key: KCUGIUXPEKNNLA-UHFFFAOYSA-N
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Description

6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound’s thiol group may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar biological activities.

    Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another derivative with potential therapeutic applications.

    1H-Pyrazolo[3,4-B]pyridine: Known for its anticancer properties.

Uniqueness

6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol stands out due to its unique combination of an ethyl group and a thiol group, which may enhance its biological activity and specificity. Its ability to inhibit CDKs and other enzymes makes it a promising candidate for drug development .

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-ethyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4S/c1-2-11-15-12-10(13(18)16-11)8-14-17(12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,18)

InChI Key

KCUGIUXPEKNNLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3

Origin of Product

United States

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